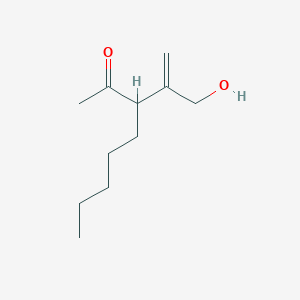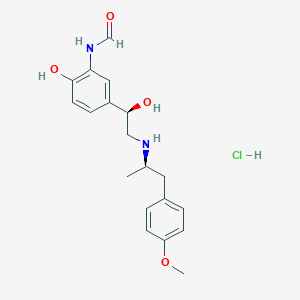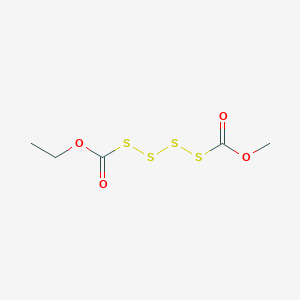
3-(3-Hydroxyprop-1-EN-2-YL)octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of a hydroxyprop-1-en-2-yl group attached to an octan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of octan-2-one with 3-hydroxyprop-1-en-2-yl aldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octan-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyprop-1-en-2-yl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-(3-oxoprop-1-en-2-yl)octan-2-one
Reduction: Formation of 3-(3-hydroxyprop-1-en-2-yl)octan-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Hydroxyprop-1-en-2-yl)hexan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)decan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)dodecan-2-one
Uniqueness
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is unique due to its specific chain length and the presence of both a hydroxyprop-1-en-2-yl group and an octan-2-one backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89100-15-2 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-(3-hydroxyprop-1-en-2-yl)octan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(10(3)13)9(2)8-12/h11-12H,2,4-8H2,1,3H3 |
Clave InChI |
RYHXHJTYHKJBGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)






![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)


![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
